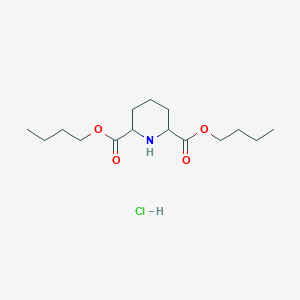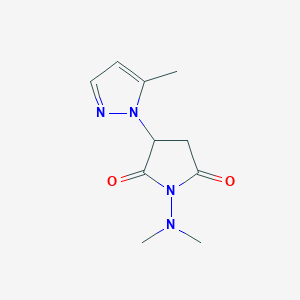
dibutyl 2,6-piperidinedicarboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl 2,6-piperidinedicarboxylate hydrochloride, also known as JB-POS-010, is a chemical compound that has been studied for its potential use in scientific research. This compound is a piperidine derivative that has shown promise in various applications, including as a potential treatment for neurodegenerative diseases. In
Mecanismo De Acción
The mechanism of action of dibutyl 2,6-piperidinedicarboxylate hydrochloride is not fully understood. However, studies have suggested that it may work by activating the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defenses. This pathway plays a crucial role in protecting cells from oxidative stress and inflammation.
Biochemical and Physiological Effects:
Dibutyl 2,6-piperidinedicarboxylate hydrochloride has been shown to have various biochemical and physiological effects. Studies have shown that it can increase the expression of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect cells from oxidative stress. It has also been shown to reduce the production of inflammatory cytokines, which can contribute to the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using dibutyl 2,6-piperidinedicarboxylate hydrochloride in lab experiments is its potential as a treatment for neurodegenerative diseases. Its ability to protect neurons from damage caused by oxidative stress and inflammation makes it a promising candidate for further research in this area. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to determine its full potential as a treatment for these diseases.
Direcciones Futuras
There are several future directions for research involving dibutyl 2,6-piperidinedicarboxylate hydrochloride. One area of research is to further explore its potential as a treatment for neurodegenerative diseases. This could involve studying its effects on different types of neurons and in different animal models. Another direction is to investigate its potential for use in other areas of research, such as cancer treatment or cardiovascular disease. Additionally, further studies are needed to fully understand its mechanism of action and to determine its potential advantages and limitations.
Métodos De Síntesis
Dibutyl 2,6-piperidinedicarboxylate hydrochloride can be synthesized using a variety of methods. One common method involves the reaction of 2,6-piperidinedione with dibutylamine in the presence of a catalyst such as acetic acid. The resulting product is then treated with hydrochloric acid to yield dibutyl 2,6-piperidinedicarboxylate hydrochloride.
Aplicaciones Científicas De Investigación
Dibutyl 2,6-piperidinedicarboxylate hydrochloride has been studied for its potential use in scientific research. One area of research involves its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that dibutyl 2,6-piperidinedicarboxylate hydrochloride can protect neurons from damage caused by oxidative stress and inflammation, which are both factors in the development of these diseases.
Propiedades
IUPAC Name |
dibutyl piperidine-2,6-dicarboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4.ClH/c1-3-5-10-19-14(17)12-8-7-9-13(16-12)15(18)20-11-6-4-2;/h12-13,16H,3-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHGZBWAXHVVNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1CCCC(N1)C(=O)OCCCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5518864.png)
![4-{[4-(methylthio)benzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5518867.png)

![2-benzyl-8-(methylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5518882.png)
![2-(2-bromophenoxy)-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B5518888.png)
![1-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B5518894.png)



![2-(8-cyclopentyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-2-oxo-N-phenylacetamide](/img/structure/B5518921.png)
![N-[2-(dimethylamino)-4-quinolinyl]benzamide](/img/structure/B5518935.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5518958.png)
![5-methyl-2-[2-oxo-2-(2-phenyl-1-azetidinyl)ethyl]-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5518964.png)